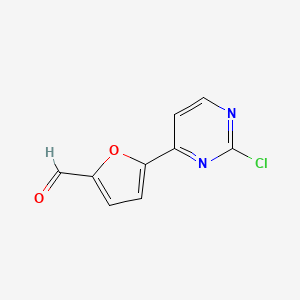
3,8-Diamino-5-ethyl-6-methylphenanthridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8-Diamino-5-ethyl-6-methyl-phenanthridinium is a synthetic organic compound known for its intercalating properties with DNA. This compound is structurally related to phenanthridine and is often used in molecular biology and biochemistry for its ability to bind to nucleic acids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diamino-5-ethyl-6-methyl-phenanthridinium typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic amines with aldehydes, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the phenanthridinium ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process generally includes the same synthetic routes but optimized for higher yields and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
3,8-Diamino-5-ethyl-6-methyl-phenanthridinium undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino groups to nitro groups or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives with altered electronic properties.
Substitution: Halogenation or alkylation reactions can introduce new functional groups to the phenanthridinium core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. The conditions typically involve specific solvents, controlled temperatures, and sometimes the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce halogenated or alkylated phenanthridinium compounds .
Wissenschaftliche Forschungsanwendungen
3,8-Diamino-5-ethyl-6-methyl-phenanthridinium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a probe for studying molecular interactions.
Biology: Employed in DNA staining and visualization techniques due to its intercalating properties.
Medicine: Investigated for its potential anti-tumor and anti-viral activities.
Industry: Utilized in the production of dyes and as a component in certain analytical techniques.
Wirkmechanismus
The primary mechanism of action for 3,8-Diamino-5-ethyl-6-methyl-phenanthridinium involves intercalation into DNA. This means the compound inserts itself between the base pairs of the DNA double helix, disrupting the helical structure and affecting the function of the nucleic acids. This intercalation can inhibit DNA replication and transcription, making it useful in various biological and medical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethidium bromide: Another phenanthridinium derivative known for its DNA intercalating properties.
Propidium iodide: A similar compound used for staining and identifying dead cells in flow cytometry.
Acridine orange: A dye that also intercalates with DNA and is used in fluorescence microscopy.
Uniqueness
3,8-Diamino-5-ethyl-6-methyl-phenanthridinium is unique due to its specific structural modifications, which can enhance its binding affinity and specificity for nucleic acids compared to other similar compounds. These modifications can also influence its fluorescence properties, making it a valuable tool in various analytical and research applications .
Eigenschaften
CAS-Nummer |
62895-25-4 |
|---|---|
Molekularformel |
C16H18N3+ |
Molekulargewicht |
252.33 g/mol |
IUPAC-Name |
5-ethyl-6-methylphenanthridin-5-ium-3,8-diamine |
InChI |
InChI=1S/C16H17N3/c1-3-19-10(2)15-8-11(17)4-6-13(15)14-7-5-12(18)9-16(14)19/h4-9,18H,3,17H2,1-2H3/p+1 |
InChI-Schlüssel |
DINQFGXYZLYRRH-UHFFFAOYSA-O |
Kanonische SMILES |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)oxy]pentanoic acid](/img/structure/B13973673.png)

![8-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.5]decane](/img/structure/B13973685.png)
![Benzyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13973690.png)






